6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
Overview
Description
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one is a heterocyclic compound with the molecular formula C5H4N4O and a molecular weight of 136.11 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, forming a unique bicyclic system .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes likeCDK2 and PDE1B , which play crucial roles in cell cycle regulation and signal transduction, respectively.
Mode of Action
Related compounds have been shown to inhibit their targets by binding to specific sites, thereby altering the function of the target .
Biochemical Pathways
Inhibition of enzymes like cdk2 and pde1b can affect cell cycle progression and camp-mediated signal transduction, respectively .
Pharmacokinetics
A related compound was identified as an orally bioavailable and brain-penetrating pde1b enzyme inhibitor , suggesting potential bioavailability.
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines and memory-enhancing effects in animal models .
Biochemical Analysis
Biochemical Properties
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is pivotal in cell cycle regulation . The interaction between this compound and CDK2 involves the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity. This inhibition can result in the arrest of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound has demonstrated significant cytotoxic activity . It induces apoptosis and cell cycle arrest, primarily at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, this compound influences cell signaling pathways by modulating the activity of proteins involved in apoptosis and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site and forming hydrogen bonds with critical residues . This binding disrupts the enzyme’s ability to phosphorylate its substrates, leading to cell cycle arrest. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one involves the cyclization of appropriate hydrazides with formamide under microwave-assisted conditions . This method provides a high yield of the desired product in a relatively short reaction time . Another approach involves the reaction of 2-aminopyrimidine with triethyl orthoformate and hydrazine hydrate, followed by cyclization to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one has a wide range of scientific research applications:
Comparison with Similar Compounds
6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one can be compared with other similar compounds, such as:
3-[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylpropan-1-ol: This compound has a similar triazolopyrimidine core but with different substituents, leading to distinct biological activities.
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine: Another related compound with a triazolopyrimidine structure, but with additional nitrogen atoms in the ring system.
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: This compound features a triazole ring fused to a pyrimidine ring, similar to this compound, but with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPCCIANHKTFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504110 | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76044-31-0 | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76044-31-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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